Journal Name:Metal Science and Heat Treatment
Journal ISSN:0026-0673
IF:0.566
Journal Website:http://link.springer.com/journal/11041
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:130
Publishing Cycle:Bimonthly
OA or Not:Not
Feasibility of encapsulation of baking powder with carnauba and beeswax and investigating the physicochemical properties of produced powder
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-01 , DOI: 10.1007/s11694-023-01944-2
Baking powder is a critical ingredient in baked goods, but its premature reaction during baking can lead to the production of low-quality products. To address this issue, we developed a microencapsulation technique using beeswax and carnauba wax as coating materials to delay the chemical reactions of baking powder. The microcapsules were synthesized in a 1:1 ratio and their particle size distribution and efficiency were analyzed. The results showed that carnauba wax outperformed beeswax in terms of particle size and performance. Scanning electron microscope (SEM) images revealed that carnauba wax effectively coated the baking powder. Fourier-transform infrared spectroscopy (FTIR) confirmed the presence of baking powder in the structure of the microcapsules and indicated an interaction between the components. Differential scanning calorimetry thermal (DSC) analysis demonstrated that carnauba wax provided good protection to baking powder at high temperatures. Rheological analysis of carnauba wax revealed shear timing and a gradual decrease in the storage and loss modulus in all samples. An increase in the percentage of carnauba microcapsules led to an increase in tan δ. Overall, the findings suggest that carnauba wax is an effective coating material for delaying chemical reactions and CO2 release, potentially leading to improved quality of baked goods. This research has important implications for the food industry and may lead to the development of new methods to improve the quality and shelf life of baked products.
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DGCC-Fruit: a lightweight fine-grained fruit recognition network
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-26 , DOI: 10.1007/s11694-023-02020-5
In recent years, image recognition technology based on deep learning has become a research hotspot in smart agriculture. Aiming at the problem of dataset insufficient in fine-grained fruit object detection, a class mixed fine-grained fruit image object detection dataset ZFruit is constructed covering clean, natural and complex backgrounds. At the same time, in view of the current fruit image detection and recognition algorithm with high complexity, large parameters, and difficulty in high precision and lightweight detection of fine-grained fruits in different environments, this paper proposes a lightweight fruit recognition network model DGCC-Fruit based on YOLOv5. Firstly, a GC-based low-cost feature extraction network is proposed by integrating the GhostBottleneck module and the coordinate attention mechanism (CA), which enhances the fine-grained feature extraction capability; secondly, a new feature fusion network is constructed by introducing CARAFE content-aware upsampling operator to make full use of deep semantic information to improve the detection performance of fine-grained fruit images; finally, the model is further optimized by the knowledge distillation strategy. Taking the smallest-scale model as an example, the experimental results on the self-made dataset ZFruit and the public dataset VOC2007 show that our DGCCn-Fruit network has better performance than the original YOLOv5n (ZFruit: + 2.1% mAP@.5, + 1.9% mAP@.5:.95; VOC2007: + 5.4% mAP@.5, + 5.5% mAP@.5:.95), with a reduction of about 14% in the parameters and 11% in the model size.
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Non-destructive prediction of total phenolics and antioxidants in hulled and naked oat genotypes with near-infrared spectroscopy
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-16 , DOI: 10.1007/s11694-023-02009-0
Oats have gained significant attention due to their multiple health benefits. In the present research, hulled and naked oat samples were collected from various parts of China, Canada, and the United States. These samples were explored for total phenolic content (TPC), total flavonoid content (TFC), and antioxidant potential as assessed by DPPH assay. Near-infrared spectroscopy (NIRS) was employed to establish calibration models for non-destructive prediction of TPC, TFC and DPPH values. The principal component analysis (PCA) was employed for the second derivative of NIR spectra of oats resulting in satisfactory discrimination of naked and hulled oats. NIR spectra in conjunction with partial least square regression (PLSR) were employed to establish calibration models. The hulled and naked oats are a rich source of TPC and exhibit potent antioxidant activity. PCA of spectral data resulted in an efficient classification of naked and hulled oats. NIR spectra along with PLSR were employed to develop calibration models (R2 = 0.65 and 0.67) for moderate prediction for TPC in oat samples. Furthermore, more samples from different geographical locations with significant variations in their chemical composition need to be included in the sample pool to develop robust calibration models for strong prediction of all attributes.
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The effects of sesame protein isolate and transglutaminase enzyme on the quality characteristics of gluten-free batter and cake
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-06-15 , DOI: 10.1007/s11694-023-01975-9
Manufacturers are interested in producing high-quality gluten-free (GF) bakery products, and many have turned to additives to improve their texture, taste, and appearance. One such additive is sesame protein isolate (SPI), a byproduct of sesame oil production with high nutritional value and functional properties suitable for food additives. Another additive is transglutaminase (TG), a naturally occurring enzyme that crosslinks proteins to improve texture and elasticity in bakery products. This study investigated the effects of adding SPI and TG to GF-layered cake and batter. SPI (3% w/w) and TG (0.6% w/w) were added alone or in combination with the cake formulation, and various quality characteristics were analyzed and compared to a control sample made with rice flour. The results showed that the addition of SPI and TG increased batter viscosity, specific volume, and porosity while reducing cake density and baking loss. The additives also improved cake texture and moisture retention, reducing the staling rate. Moreover, sensory acceptance of the GF cakes was enhanced. The study suggests that SPI and TG effectively improve the quality of GF bakery products and can be used to produce high-quality GF cakes and batters.
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The effects of using different plant species and sweeteners (stevia and sucrose) in sherbet production on chemical and sensory quality of sherbet
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-08 , DOI: 10.1007/s11694-023-02041-0
The present study examined the impacts of using sucrose and stevia as sweeteners on some physicochemical and sensory properties of sherbets in the production of sherbet made using various plants (tamarind, rose petals, pomegranate flower, rosehip fruit, licorice root, basil leaf, and tall mallow flower). It was found that the sweetener type (SWT) used in sherbet has a statistically significant (p < 0.01) effect on soluble solids content, pH, titration acidity, a*, b*, reducing sugar, sucrose, total sugar, viscosity, total monomeric anthocyanin (TMA), total phenolic content (TPC), and total flavonoid content (TFC). Adding stevia caused an increase in the TMA, TPC, and TFC (51.83 mg Cy-3 glu/l; 267.39 mg GAE/l; 1047.78 mg QE/l) of sherbet. The formulation of sherbets with stevia according to SWT caused a significant (p < 0.05) increase in ABTS IC50 values. It was revealed that the FRAP values (1182.10 µM TE/ml) of stevia-added sherbets were higher than the FRAP values of sucrose-added sherbets (1078.16 µM TE/ml). According to the LC–MS/MS results, higher amounts of quinic acid were detected in stevia-containing sherbets in tamarind and rose sherbets, the amount of quinic acid in sherbets produced with sugar among other sherbets was higher than in sherbets produced with stevia. As a result of the sensory analysis, it was found that sherbets with stevia were liked by consumers as much as sherbets with sugar, which shows that the use of stevia can be preferred to the use of sugar in terms of consumer preferences. Furthermore, according to the study results, it can be said that stevia can be used as a sweetener in various sherbets.Graphical abstract
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Utilization of novel techniques in extraction of polyphenols from grape pomace and their therapeutic potential: a review
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-15 , DOI: 10.1007/s11694-023-02040-1
Extraction of bioactive compounds from grape pomace is quite interesting field not only for researchers but also for the pharmaceutical, winemaking, food and cosmetic industrial sectors. Scaling up the procedure without compromising the usefulness of the phenolic compounds is extremely important despite its great complexity. The health advantages of consuming foods and supplements that are enriched with phenolic compounds are currently well established. On the other hand, there is a lot of interest in the possible health benefits of consuming phenolic-rich supplements made from vineyard agro-waste that affects variety of markets. Grape pomace can be used as a bioactive phytochemical component because of their phenolic profile. In this review paper, we have highlighted the recent advancements of research in grape pomace, a by-product of wine making. The polyphenol profile of grape pomace, their antioxidant, biological, antimicrobial activities and the stability of grape pomace polyphenols in food are intensively studied.
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Investigating the effect of addition of probiotic microorganisms (bacteria or yeast) to yoghurt on the viability and volatile aromatic profiles
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-20 , DOI: 10.1007/s11694-023-02056-7
Aroma compounds are key components of food, and the food industry places a high priority on the enhancement of these chemicals. Streptococcus thermophilus (ST), Lactobacillus bulgaricus (LB), Limosilactobacillus reuteri (LR), Lactobacillus acidophilus (LA-5), Bifidobacterium bifidum (BB-12) and Saccharomyces boulardii (SB) were mixed starter cultures used in this study to improve the flavor of the yoghurt. To make the yoghurt, four starter mixtures were used, with the presence of the common yoghurt starter (CYS) as a control sample: CYS + LR, CYS + LA-5, CYS + BB-12, and CYS + SB. The pH, total acidity, and starter culture viability of yoghurt samples were then estimated over the course of 21 days of storage, while aroma compounds and sensory evaluation were determined on the first day of storage. The pH and total acidity of the yoghurt samples ranged between 4.2 and 4.5 and 0.84–0.93% on the first day to storage respectively, according to the results. The vaiable count of probioticbacteria were 8.1 (LR), 9.3 (LA-5), and 7.9 (BB-12) log CFU/g while it was 6.9 CFU/g for the probiotic yeast at the end of storage period. Furthermore, yoghurt samples contained a total of 47 volatile compounds. Esters and alcohols had the greatest impact on the formation of volatile compounds in fermentations containing various probiotic microorganisms and yoghurt starter. The mixture of aroma compounds produced therefore in the current study would be useful for selecting starter cultures that could serve as significant resources in the development of novel fermented milks.
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Fast recognition of the harvest period of Porphyra haitanensis based on mid-infrared spectroscopy and chemometrics
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-21 , DOI: 10.1007/s11694-023-01999-1
The quality of seaweed is greatly influenced by its harvest period. Hence, the development of efficient and precise analytical techniques for identifying the harvest period is significant from a practical standpoint. In this study, mid-infrared spectroscopy was utilized to perform quantitative analysis of nutritional components, evaluate the quality grades, and determine the harvest period of Porphyra haitanensis. While the outcomes of one-factor analysis of variance and correlation analysis indicated a general decrease in P. haitanensis quality with each subsequent harvest, the nutritional contents of samples obtained from the first and fifth harvest were similar, suggesting that the harvest period alone could not fully represent the quality of seaweed. To create discriminant models of the harvest period, decision tree, K-nearest neighbor, partial least squares-discriminant analysis, and adaptive boosting algorithms were adopted based on band integral areas and a small sample size (30 per harvest period, 6 periods in total). The adaptive boosting algorithm provided the most comprehensive results with regards to forecast accuracy (96.7%), macro precision (0.971), macro recall (0.965) and RMSE (0.183). The findings demonstrated that band integral areas of the mid-infrared spectroscopy not only provided quantitative information on the nutrients but also offered effective prediction variables for classification algorithms. Thus, the proposed method can serve as an essential instrument to evaluate the seaweed quality swiftly and precisely.Graphical abstract
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A correlation between oil measurement methods and the application of principal component analysis for selecting the best pre-frying treatment of reduced-fat banana chips
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-15 , DOI: 10.1007/s11694-023-02054-9
The global market value of snack foods increases annually. However, overconsumption of snack foods, especially junk foods causes various health problems. Healthy snacks are therefore considered as the alternative choices for the customers. Banana is one of the materials used for healthy snack production such as banana chips due to its high health-promoting compounds. However, the fried chips contain high oil content due to deep frying process, leading to a risk of health problems and short shelf-life. In this study, we propose different combination techniques as a pre-frying treatment such as hydrocolloids coating (guar gum or carboxyl methyl cellulose) combined with freezing and moisture reduction combined with freezing (MRF). The quality parameters (moisture content, color values, hardness and oil content using extraction and confocal laser scanning microscopy (CLSM) techniques) were assessed. The average oil temperature was the highest in MRF followed by carboxyl methyl cellulose coating combined with freezing (CMCF) and guar gum coating combined with freezing (GGF), respectively. MRF had a lower moisture and fat content but a higher brown hue compared to the other treatments. A red area obtained from CLSM images was highly correlated with the oil content measured by the extraction method. Furthermore, a high correlation between quality parameters and pre-frying treatments was found using principal component analysis (PCA). PCA can be used to select the most appropriate pre-frying treatment based on the desired quality parameters. MRF was the most appropriate method to reduce oil absorption by 40% reduction.
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A sensitive method for determination of bisphenol-a based on carbon paste electrode modified by CdO/SWCNT and 1-ethyl-3-methylimidazolium trifluoromethanesulfonat as a binder
Metal Science and Heat Treatment ( IF 0.566 ) Pub Date: 2023-07-12 , DOI: 10.1007/s11694-023-02038-9
The analysis of food additives such as bisphenol-A by fast and sensitive sensors is useful strategy to monitoring of food quality. In this study, it was aimed to engineer an electrochemical sensor based on carbon paste (CPE) modified with CdO/SWCNT as a catalyst and 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (1E3MITFS) as a binder was fabricated to measure of bisphenol-A. According to the results of the physicochemical characterization, the synthesis of CdO/SWCNT was successfully completed, and it improved the electrochemical signal of bisphenol-A as a nanocatalyst to measure it in food samples. Additionally, the improved monitoring efficieny of the fabricated electrochemical sensor was attributed to the synergistic effect of nanocatalyst a 1E3MITFS and bisphenol-A signal was improved ~ 3.5 times. The electrical conductivity amplifiers accelerated the electron transfer of bisphenol-A and thus enhanced the electrochemical sensitivity of the sensor in the detection and quantification of bisphenol-A in an aqueous solution. Based on electrochemically recorded signals, the wide linear range and the detection limit for monitoring of bisphenol-A by 1E3MITFS/CdO/SWCNT/CPE were recorded as 1.0 nM – 120.0 µM and 0.5 nM, respectively. It was also revealed that 1E3MITFS/CdO/SWCNT/CPE was applicable in the monitoring of bisphenol A in food products and environmental fluids and data confirm with statistical tests.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 METALLURGY & METALLURGICAL ENGINEERING 冶金工程4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.70 18 Science Citation Index Expanded Not
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